Tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of piperidine derivatives with tert-butyl chloroformate and subsequent reaction with methoxypropenone . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action are still under investigation, but it is believed to modulate biochemical processes through binding to active sites or altering protein conformations .
Comparison with Similar Compounds
Tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate: This compound has a similar piperidine core but different substituents, leading to variations in reactivity and applications.
Tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate:
The uniqueness of this compound lies in its specific functional groups and their influence on its reactivity and applications.
Properties
IUPAC Name |
tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-9-7-11(8-10-15)5-6-12(16)18-4/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXPDIMADWECDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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